1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene
Overview
Description
“1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C7H2BrF5O. It has a molecular weight of 276.99 . The IUPAC name for this compound is 4-bromo-3,5-difluorophenyl trifluoromethyl ether .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” can be represented by the InChI code: 1S/C7H2BrF5O/c8-6-4(9)1-3(2-5(6)10)14-7(11,12)13/h1-2H .
Chemical Reactions Analysis
“1-Bromo-3-(trifluoromethoxy)benzene” undergoes Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, to yield the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .
Physical And Chemical Properties Analysis
“1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene” is a liquid at room temperature. It has a refractive index of n20/D 1.462 (lit.) and a density of 1.62 g/mL at 25 °C (lit.) .
Scientific Research Applications
Aryne Route to Naphthalenes
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene serves as a precursor in the generation of phenyllithium intermediates which, through an aryne route, lead to the synthesis of naphthalene derivatives. These intermediates are crucial in constructing complex molecular structures, demonstrating the compound's utility in facilitating intricate synthetic pathways in organic chemistry (Schlosser & Castagnetti, 2001).
Development of Organofluorine Compounds
The compound plays a significant role as an intermediate in the development of a variety of new organofluorine compounds. Its derivatives have been effectively utilized to obtain ortho-substituted derivatives, displaying its versatility and importance in expanding the scope of organofluorine chemistry (Castagnetti & Schlosser, 2001).
Exploration in Structural Chemistry
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene and its derivatives exhibit significant structural properties, including supramolecular features like hydrogen bonding and π–π interactions. These properties are crucial in the field of crystallography and material science for understanding molecular packing and designing new materials (Stein, Hoffmann, & Fröba, 2015).
Use in Coordination Polymers
The compound's derivatives find applications in the synthesis of zinc(II) coordination polymers. These polymers exhibit unique properties such as selective sorption and fluorescence sensing, marking their importance in sensor technology and materials science (Hua et al., 2015).
Luminescent Cyclometalated Complexes
Derivatives of 1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene are key in the synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes. These complexes have potential applications in photophysics and material sciences due to their luminescent properties (Song et al., 2001).
Future Directions
properties
IUPAC Name |
1-bromo-3,5-difluoro-2-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNIBANXICFZQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-difluoro-2-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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